N-Boc-2-piperidinecarboxylic acid

Description

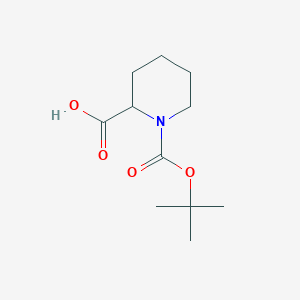

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922705 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98303-20-9, 118552-55-9 | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Boc-2-piperidinecarboxylic acid chemical properties

An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid

Introduction

This compound, a derivative of the cyclic amino acid pipecolic acid, is a pivotal building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at the carboxylic acid functionality.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] It is soluble in methanol and dimethylformamide.[2][3] The compound is stable under recommended storage conditions, which involve keeping it in a dark, dry, and sealed container at room temperature.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 98303-20-9 (for the racemate) | [4] |

| 28697-17-8 (for the R-enantiomer) | [2][5][6] | |

| 26250-84-0 (for the S-enantiomer) | [7][8] | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | [3][5] |

| Melting Point | 130-133 °C (lit.) for the racemate | [3] |

| 116-119 °C (lit.) for the (R)-enantiomer | [2] | |

| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Keep in a dark place, sealed in dry, Room Temperature | [3] |

| Optical Activity ([α]23/D) | +63.5 ± 3° (c = 1 in acetic acid) for the (R)-enantiomer | [6] |

Chemical Structure and Reactivity

The key structural feature of this compound is the Boc group attached to the nitrogen of the piperidine ring. This group is an effective shield, preventing the nitrogen from participating in unwanted side reactions, particularly when targeting the carboxylic acid group for transformations.[1] This allows for controlled and selective reactions, a fundamental requirement in multi-step organic synthesis.[1]

The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine for subsequent coupling or derivatization reactions.[1] The compound is generally stable but should be kept away from strong oxidizing agents and strong acids.[9]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

A general procedure for the synthesis involves the reaction of D-(+)-2-piperidinic acid with di-tert-butyl dicarbonate.[2]

Materials:

-

D-(+)-2-piperidinic acid (8.0 g, 0.062 mol)

-

Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)

-

Sodium bicarbonate (26.04 g, 0.310 mol)

-

Methanol (400 mL)

-

Water

-

Ether

-

Saturated potassium bisulfate solution

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether, ethyl acetate, acetic acid (for elution)

Procedure:

-

To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[2]

-

Stir the mixture at room temperature for 24 hours.[2]

-

Remove the methanol by distillation under reduced pressure.[2]

-

Dissolve the residue in water and wash three times with ether.[2]

-

Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[2]

-

Extract the aqueous phase three times with dichloromethane.[2]

-

Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic phase and purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent. This yields the final product as a white solid.[2]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H-NMR (400 MHz, DMSO):

-

δ 12.71 (1H, s)

-

δ 4.61 (1H, d, J = 28.8 Hz)

-

δ 3.82 (1H, d, J = 12 Hz)

-

δ 2.93 (1H, m)

-

δ 2.06 (1H, s)

-

δ 1.62 (3H, m)

-

δ 1.39 (11H, m)[2]

¹³C-NMR: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ.[10]

Mass Spectrometry (EI-MS):

-

m/z: 229.1 [M]+[2]

Infrared (IR) Spectroscopy:

-

O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[10]

-

C=O stretch: An absorption is expected between 1710 and 1760 cm⁻¹.[10]

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] It is particularly useful in peptide synthesis, where the piperidine ring can introduce conformational constraints that may enhance biological activity or stability.[1] The Boc group allows for its use in solid-phase peptide synthesis.[2]

The general utility of this compound lies in the deprotection of the Boc group to reveal a secondary amine, which can then undergo further reactions such as amide bond formation.

Caption: Deprotection of this compound to reveal the reactive amine.

Safety Information

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[6] It is a combustible solid.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 3. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]

- 4. This compound 98 98303-20-9 [sigmaaldrich.com]

- 5. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. N-Boc-L-哌啶-2-甲酸|N-Boc-L-pipecolinic acid|26250-84-0|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 9. peptide.com [peptide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-(+)-N-Boc-2-piperidinecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-(+)-N-Boc-2-piperidinecarboxylic acid, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant role in the development of therapeutic agents, exemplified by the synthesis of the local anesthetic, Ropivacaine.

Core Compound Structure and Properties

(R)-(+)-N-Boc-2-piperidinecarboxylic acid, also known as Boc-D-Pip-OH or N-Boc-D-pipecolic acid, is a derivative of D-pipecolic acid, a non-proteinogenic cyclic amino acid. The key structural feature is the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is crucial for synthetic applications as it deactivates the nucleophilicity of the nitrogen, allowing for selective reactions at the carboxylic acid moiety. The Boc group can be readily removed under mild acidic conditions, enabling further synthetic transformations.[1]

Chemical Structure:

-

IUPAC Name: (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid[2]

-

Molecular Formula: C₁₁H₁₉NO₄

-

Molecular Weight: 229.27 g/mol

-

CAS Number: 28697-17-8

The table below summarizes the key physicochemical and spectroscopic properties of the compound.

| Property | Value | Reference(s) |

| Physical Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 116-119 °C | |

| Optical Rotation | [α]²³/D +63.5 ± 3° (c = 1 in acetic acid) | |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 12.71 (s, 1H), 4.61 (d, 1H), 3.82 (d, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H) | [3] |

| Mass Spectrometry | EI-MS m/z: 229.1 [M]⁺ | [3] |

| Solubility | Soluble in dimethylformamide |

Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

The most common and straightforward synthesis involves the N-protection of D-(+)-2-piperidinecarboxylic acid (also known as D-pipecolinic acid) using di-tert-butyl dicarbonate (Boc₂O).

This protocol is adapted from established chemical literature.[3]

Materials:

-

D-(+)-2-piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated potassium bisulfate (KHSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve D-(+)-2-piperidinecarboxylic acid (1.0 eq) and sodium bicarbonate (5.0 eq) in methanol.

-

Addition of Boc Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up (1): Dissolve the residue in water and wash three times with diethyl ether to remove any unreacted Boc₂O.

-

Acidification: Adjust the pH of the aqueous phase to approximately 2 by adding a saturated potassium bisulfate solution.

-

Extraction: Extract the acidified aqueous phase three times with dichloromethane.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

Application in Pharmaceutical Synthesis: The Case of Ropivacaine

The true value of chiral building blocks like (R)-(+)-N-Boc-2-piperidinecarboxylic acid lies in their application to construct enantiomerically pure active pharmaceutical ingredients (APIs). A prime example is the synthesis of the local anesthetic (S)-Ropivacaine . Ropivacaine is the pure (S)-enantiomer, which exhibits a better safety profile, particularly lower cardiotoxicity, compared to its racemic or (R)-enantiomer counterparts.[4] The synthesis of Ropivacaine starts with the enantiomerically corresponding (S)-pipecolic acid.

The synthesis of (S)-Ropivacaine from (S)-pipecolic acid involves two main steps after the initial formation of the acid chloride:

-

Amide Coupling: The acid chloride of (S)-pipecolic acid is coupled with 2,6-dimethylaniline to form the key intermediate, (S)-pipecolic acid 2,6-xylidide.

-

N-Alkylation: The secondary amine of the piperidine ring is then alkylated with 1-bromopropane to yield the final product, (S)-Ropivacaine.

The diagram below outlines this synthetic transformation.

Caption: Synthesis of the local anesthetic (S)-Ropivacaine.

Biological Activity and Signaling Pathways of Ropivacaine

Understanding the mechanism of action of drugs derived from this chiral building block is critical for drug development professionals. Ropivacaine functions primarily by blocking nerve impulses, with a secondary mechanism that may contribute to its prolonged analgesic effects.

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (specifically, the SCN5A type in cardiac tissue) within the neuronal cell membrane.[5] By binding to the channel, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible inhibition of nerve conduction results in a localized anesthetic effect.[6]

| Drug | Target | Potency (IC₅₀) - Inactivated State | Potency (IC₅₀) - Open State | Reference(s) |

| Ropivacaine | SCN5A Sodium Channel | 2.73 ± 0.27 µM | 322.2 ± 29.9 µM | [5][7] |

| Bupivacaine | SCN5A Sodium Channel | 2.18 ± 0.16 µM | 69.5 ± 8.2 µM | [5][7] |

Ropivacaine is noted for being less cardiotoxic than Bupivacaine. While both drugs block cardiac sodium channels, Ropivacaine shows a faster recovery from this block and is less potent in blocking the open channel, contributing to its improved safety profile.[5][7]

The diagram below illustrates this primary mechanism of action.

Caption: Ropivacaine blocks nerve impulses by inhibiting sodium channels.

Recent studies have revealed a more complex mechanism contributing to Ropivacaine's prolonged analgesic effects in neuropathic pain states. Ropivacaine has been shown to suppress the activation of microglia and astrocytes in the spinal cord.[1][8] This effect on microglia is mediated by Nerve Growth Factor (NGF) signaling. Ropivacaine upregulates NGF in the dorsal root ganglion. NGF then acts on its receptor, TrkA, on microglia, initiating a signaling cascade that leads to the suppression of microglial activation and a reduction in neuroinflammation.[8][9] Another study suggests Ropivacaine can also inhibit the TRAF2/PI3K/Akt/NF-κB signaling pathway, further reducing neuroinflammation.[10][11]

The NGF-TrkA signaling pathway is a key regulator of neuronal survival and differentiation and involves downstream cascades like PI3K/Akt and Ras/MAPK.[12][13][14]

The diagram below conceptualizes this NGF-mediated pathway.

Caption: Ropivacaine's NGF-dependent pathway for microglial suppression.

Conclusion

(R)-(+)-N-Boc-2-piperidinecarboxylic acid is a quintessential example of a chiral building block that is indispensable in modern pharmaceutical development. Its protected, stereochemically defined structure allows for precise incorporation into complex molecules. The synthesis of the safer local anesthetic, (S)-Ropivacaine, from the corresponding (S)-enantiomer, highlights the importance of such intermediates in creating drugs with improved therapeutic indices. A thorough understanding of the synthesis of these building blocks and the mechanisms of the final APIs is fundamental for scientists and researchers aiming to innovate in the field of drug discovery.

References

- 1. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. What are TrkA activators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of (S)-N-Boc-2-piperidinecarboxylic Acid

Abstract: (S)-N-Boc-2-piperidinecarboxylic acid, a derivative of the non-proteinogenic cyclic amino acid L-pipecolinic acid, is a critical chiral building block in modern organic and medicinal chemistry.[1] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise, selective transformations at the carboxylic acid functionality, preventing unintended side reactions of the amine.[2] This technical guide provides a comprehensive overview of the primary synthesis methodologies for (S)-N-Boc-2-piperidinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It details the most common synthetic routes, including direct Boc protection and asymmetric synthesis strategies, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application.

Physicochemical and Spectroscopic Data

(S)-N-Boc-2-piperidinecarboxylic acid is a white to off-white solid compound utilized extensively in peptide synthesis and as an intermediate for active pharmaceutical ingredients (APIs).[2][3] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 26250-84-0 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Melting Point | 130-133 °C | |

| Assay / Purity | ≥98% | [4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in organic solvents (DMF, DCM, Methanol) | [3] |

Core Synthesis Methodologies

The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid can be broadly categorized into two primary strategies: the direct protection of the chiral precursor (S)-2-piperidinecarboxylic acid, and more complex asymmetric syntheses that construct the chiral center during the reaction sequence.

This is the most straightforward and widely employed method, involving the reaction of commercially available (S)-2-piperidinecarboxylic acid (L-pipecolinic acid) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6] This approach is favored for its high yield, operational simplicity, and cost-effectiveness.

Caption: Reaction scheme for direct Boc protection.

Quantitative Data for Direct Boc Protection:

| Parameter | Value | Source |

| Yield | 87.8% | [7] |

| Reaction Time | 22-24 hours | [7][8] |

| Temperature | Room Temperature to 30°C | [7][8] |

| Purity (Post-Purification) | ≥98% | [4] |

Detailed Experimental Protocol:

This protocol is adapted from a standard laboratory procedure for the N-Boc protection of (S)-2-piperidinecarboxylic acid.[7]

-

Reaction Setup: In a 1000 mL round-bottomed flask, add (S)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[7]

-

Reagent Addition: To the stirred mixture, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[7]

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.[7]

-

Solvent Removal: Upon reaction completion, remove the methanol by distillation under reduced pressure.[7]

-

Aqueous Work-up: Dissolve the resulting residue in water. Wash the aqueous solution three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[7]

-

Acidification & Extraction: Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution. Extract the product three times with dichloromethane.[7]

-

Drying and Concentration: Combine the organic phases, wash three times with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under vacuum.[7]

-

Purification: Purify the crude product via silica gel column chromatography using an eluent mixture of petroleum ether, ethyl acetate, and acetic acid to yield the final product as a white solid.[7]

-

Catalytic Dynamic Resolution (CDR): This advanced technique involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. A chiral ligand is then used to catalytically resolve this intermediate, allowing for a highly enantioselective reaction with an electrophile to produce the desired (S)-enantiomer.[10][11]

-

Asymmetric Hydrogenation: Another approach starts with an unsaturated piperidine derivative, which undergoes asymmetric catalytic hydrogenation. For instance, a reaction using a (S)-BINAP-RuCl₂ catalyst can introduce the desired stereochemistry, although this specific catalyst is noted to be expensive.[9]

-

From Chiral Auxiliaries: Synthesis can begin with a chiral amide, which is activated to form a chiral N-imino-pyridinium salt. Subsequent reactions introduce substituents and establish the stereocenter before cyclization and deprotection steps.[9]

Caption: Conceptual overview of asymmetric synthesis strategies.

An alternative route, often suitable for larger-scale production of the piperidine backbone, involves the catalytic hydrogenation of 2-picolinic acid (2-pyridinecarboxylic acid). This reaction reduces the aromatic pyridine ring to a piperidine ring.[12]

This method typically produces a racemic mixture of 2-piperidinecarboxylic acid, which then requires a subsequent chiral resolution step to isolate the (S)-enantiomer before the final N-Boc protection can occur. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under hydrogen pressure.[12][13]

Typical Hydrogenation Conditions:

| Parameter | Value | Source |

| Catalyst | Palladium on Carbon (Pd/C) | [12] |

| Temperature | 90-100 °C | [12] |

| Pressure | 4-5 MPa | [12] |

| Subsequent Steps | Chiral Resolution, N-Boc Protection | - |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the direct N-Boc protection method, from initial setup to final product isolation.

Caption: Laboratory workflow for the Boc protection protocol.

Conclusion

The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid is a well-established process crucial for the advancement of pharmaceutical and chemical research. The direct N-Boc protection of L-pipecolinic acid stands out as the most efficient and economical method for laboratory and many industrial-scale applications due to its high yields and operational simplicity.[7] While more sophisticated asymmetric synthesis routes, such as catalytic dynamic resolution, offer elegant solutions for constructing the chiral center, they often involve higher costs and greater complexity.[9][10] The choice of synthetic route ultimately depends on factors including the scale of production, cost considerations, and the availability of starting materials. This guide provides the foundational knowledge for professionals to select and implement the most suitable methodology for their specific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8 [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 10. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]

- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to N-Boc-DL-pipecolinic Acid (CAS: 98303-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-DL-pipecolinic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, outlines its analytical characterization, and explores its applications in the pharmaceutical industry.

Chemical and Physical Properties

N-Boc-DL-pipecolinic acid, systematically named 1-(tert-butoxycarbonyl)-DL-piperidine-2-carboxylic acid, is a synthetic derivative of pipecolinic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[1] The "DL" designation indicates that it is a racemic mixture of the D and L enantiomers.[1]

Table 1: Physicochemical Properties of N-Boc-DL-pipecolinic acid

| Property | Value | Reference(s) |

| CAS Number | 98303-20-9 | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Melting Point | 127-133 °C | [3][4] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. Insoluble in water. | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O | [5] |

| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | [1] |

Synthesis and Purification

The synthesis of N-Boc-DL-pipecolinic acid is typically achieved through the protection of the secondary amine of DL-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

This protocol describes a general method for the N-Boc protection of DL-pipecolinic acid.

Materials:

-

DL-Pipecolinic acid

-

Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)

-

Ethyl acetate

-

Aqueous citric acid solution or dilute hydrochloric acid

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend DL-pipecolinic acid in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (3.0 equivalents) to the suspension and stir at room temperature for 30 minutes.

-

Add Boc anhydride (1.05 equivalents) to the reaction mixture and continue stirring for 12 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Adjust the pH of the remaining aqueous solution to ~2 using an aqueous citric acid solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-pipecolinic acid, often as an oil or solid.[6]

Experimental Protocol: Purification by Recrystallization

Crude N-Boc-DL-pipecolinic acid can be purified by recrystallization to obtain a crystalline solid.

Materials:

-

Crude N-Boc-DL-pipecolinic acid

-

"Good" solvent (e.g., Ethyl acetate)

-

"Poor" solvent (e.g., Hexane or Heptane)

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the compound completely.

-

Slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.

-

Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.[7]

Analytical Characterization

The structure and purity of N-Boc-DL-pipecolinic acid are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for N-Boc-DL-pipecolinic acid

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, C(CH₃)₃), ~1.5-1.8 (m, 4H, piperidine CH₂), ~2.2-2.4 (m, 2H, piperidine CH₂), ~3.0-3.5 (m, 1H, piperidine CH), ~4.0-4.2 (m, 1H, piperidine CH), ~4.8-5.0 (m, 1H, NCHCOOH), ~10-12 (br s, 1H, COOH). Note: Due to the racemic nature and potential for rotamers around the N-Boc bond, some signals may be broadened. |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~20-26 (piperidine CH₂), ~28.5 (C(CH₃)₃), ~40-45 (piperidine CH₂), ~55-60 (NCHCOOH), ~80 (C(CH₃)₃), ~155-160 (NCOO), ~175-180 (COOH). |

| FTIR (ATR) | Expected characteristic peaks (cm⁻¹): ~2980-2850 (C-H stretch), ~1740 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1400-1150 (C-N and C-O stretches). |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 230.1392; for [M+Na]⁺: 252.1212. |

Applications in Drug Discovery

N-Boc-DL-pipecolinic acid is a valuable building block in the synthesis of pharmaceuticals, particularly those containing a pipecolinic acid scaffold. The pipecolinic acid moiety can introduce conformational rigidity into a molecule, which can be advantageous for binding to biological targets. While the racemic form is a useful starting material, often a resolution of the enantiomers is performed at a later stage or the synthesis starts from an enantiomerically pure form of pipecolinic acid.

A prominent application of the pipecolinic acid core is in the development of local anesthetics. For instance, the active pharmaceutical ingredients (APIs) ropivacaine and mepivacaine are derivatives of pipecolic acid.[1][8][9]

The synthesis of these local anesthetics involves the amidation of the pipecolic acid carboxyl group with 2,6-dimethylaniline, followed by N-alkylation of the piperidine nitrogen.[9] The use of enantiomerically pure pipecolic acid is crucial for the final drug substance, as different enantiomers can have different pharmacological and toxicological profiles.

Safety and Handling

N-Boc-DL-pipecolinic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

This technical guide provides a solid foundation for understanding and utilizing N-Boc-DL-pipecolinic acid in a research and development setting. For further detailed information, it is recommended to consult the cited literature and relevant safety documentation.

References

- 1. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]

- 2. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. L17528.03 [thermofisher.com]

- 5. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04375D [pubs.rsc.org]

- 9. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

physical properties of N-Boc-2-piperidinecarboxylic acid

An In-depth Technical Guide on the Physical Properties of N-Boc-2-piperidinecarboxylic Acid

This technical guide provides a comprehensive overview of the core , a key intermediate in pharmaceutical and fine chemical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating a key synthetic pathway.

Core Physical and Chemical Properties

This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial for preventing the nitrogen atom from engaging in unintended side reactions, thereby enabling precise chemical modifications at the carboxylic acid group.[1] The compound exists as a racemic mixture (DL-form) and as distinct enantiomers ((R)- and (S)-forms).

The quantitative physical properties are summarized in the table below. It is important to note the variations in properties, such as melting point and optical rotation, among the different stereoisomers.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | All | [2][3][4] |

| Molecular Weight | 229.27 g/mol | All | [2][4] |

| CAS Number | 98303-20-9 | DL | [2][3][5] |

| 28697-17-8 | (R) | [6] | |

| 26250-84-0 | (S) | [7][8] | |

| Appearance | White to light yellow crystalline powder | All | [2][6] |

| Melting Point | 130-133 °C | DL | [2][5] |

| 116-119 °C | (R) | [6] | |

| 119-127 °C | (S) | [7][8] | |

| Boiling Point | 353.2 ± 35.0 °C (Predicted) | All | [2] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | All | [2] |

| pKa | 4.56 ± 0.20 (Predicted for 4-isomer) | N/A | [9] |

| Solubility | Soluble in Methanol | DL | [2] |

| 0.3 g / 2 mL in Dimethylformamide | (R) | [6] | |

| Optical Rotation [α] | -62° to -65° (c=1, acetic acid) | (S) | [7] |

| +63.5 ± 3° (c=1, acetic acid) | (R) |

Experimental Protocols

The determination of the requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[10] A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[11]

-

Glass capillary tubes (sealed at one end)[12]

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[12]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[11] The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[13]

-

If the approximate melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine a rough range.[11]

-

Allow the apparatus to cool. For a precise measurement, start heating again at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[11]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Apparatus:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Shaker or agitator set at a constant temperature

-

Centrifuge and/or filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, water) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation is reached.[14]

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the sample and/or filter the supernatant through a syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound by monitoring pH changes during titration.[15]

Apparatus:

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Reagents:

-

This compound solution of known concentration (e.g., 1 mM)[16]

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)[16]

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)[16]

-

Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16]

Procedure:

-

Setup: Dissolve a precisely weighed amount of this compound in water (or a co-solvent if necessary) containing the inert salt. Place the solution in the titration vessel with a magnetic stir bar.

-

Titration: Immerse the calibrated pH electrode in the solution. If desired, acidify the solution to a low pH (e.g., pH 2) with HCl before starting.[16] Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16] Continue the titration well past the equivalence point (e.g., to pH 12).

-

Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the carboxylic acid has been neutralized.[17]

-

Mathematically, the pKa can be determined from the inflection point of the titration curve.[15] For robust results, perform at least three replicate titrations.[16]

-

Synthesis Workflow Visualization

The most common synthesis of this compound involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base.[6] The following diagram illustrates this general workflow.

Caption: General workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 98303-20-9 [sigmaaldrich.com]

- 5. This compound | 98303-20-9 [chemicalbook.com]

- 6. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 7. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. scribd.com [scribd.com]

- 13. westlab.com [westlab.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and pharmaceutical development. It details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it allows for selective chemical modifications at the carboxylic acid position.[1][2] The compound exists as a racemate, (±)-N-Boc-2-piperidinecarboxylic acid, and as individual enantiomers, (R)- and (S)-N-Boc-2-piperidinecarboxylic acid.

Physicochemical and Identification Data

The quantitative properties of this compound are summarized below. Data is provided for both the racemic mixture and the common (R)-enantiomer.

| Property | (±)-N-Boc-2-piperidinecarboxylic acid | (R)-(+)-N-Boc-2-piperidinecarboxylic acid |

| Molecular Formula | C₁₁H₁₉NO₄[3] | C₁₁H₁₉NO₄[4] |

| Molecular Weight | 229.27 g/mol [3] | 229.27 g/mol [4][5][6] |

| CAS Number | 98303-20-9[3][7] | 28697-17-8[4][5] |

| Appearance | White solid | White to light yellow crystal powder[8] |

| Melting Point | 130-133 °C[3][7] | 116-119 °C[8] |

| Optical Activity | Not Applicable | [α]23/D +63.5±3°, c = 1 in acetic acid[4] |

| Purity (Assay) | ≥98%[3] | ≥98%[4] |

Spectroscopic Data

Characterization data for (R)-(+)-N-Boc-2-piperidinecarboxylic acid:

-

¹H-NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[8]

-

EI-MS m/z: 229.1 [M]⁺.[8]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in organic synthesis.[8] The piperidine ring is a prevalent structural motif in many pharmacologically active compounds, and this reagent provides a convenient method for its incorporation.[1][2]

General Synthesis Protocol

The most common synthesis involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Reaction: 2-Piperidinecarboxylic acid + Di-tert-butyl dicarbonate → this compound

Detailed Methodology:

-

Reaction Setup: To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[8]

-

Reaction Execution: Stir the mixture at room temperature for 24 hours.[8]

-

Work-up:

-

Remove the methanol by distillation under reduced pressure.[8]

-

Dissolve the residue in water and wash three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[8]

-

Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[8]

-

Extract the product three times with dichloromethane.[8]

-

-

Purification:

-

Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[8]

-

Concentrate the solution and purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid).[8]

-

This protocol yields the product as a white solid (12.48 g, 87.8% yield).[8]

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 98303-20-9 [sigmaaldrich.com]

- 4. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 98303-20-9 [chemicalbook.com]

- 8. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

A Technical Guide to the Solubility of N-Boc-2-piperidinecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-2-piperidinecarboxylic acid, a critical building block in modern pharmaceutical development and peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, outlines experimental methodologies for its determination, and contextualizes its relevance within key applications.

Core Concepts: Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the context of organic synthesis, solubility dictates the choice of reaction solvents, affects reaction rates, and is crucial for purification techniques such as crystallization and chromatography. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in formulation and absorption.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and inferences from common laboratory practices, the following table summarizes its solubility profile.

| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Qualitative Solubility | Data Source / Inference |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~150 | Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Data not available | Soluble | Inferred from use in synthesis |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Soluble | Inferred from use in synthesis |

| Ethyl Acetate | C₄H₈O₂ | Ester | Data not available | Soluble | Inferred from use in purification |

| Water | H₂O | Polar Protic | Data not available | Insoluble | [3][4] |

It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. The quantitative value for DMF is derived from the observation that 0.3 grams are soluble in 2 ml of the solvent.[1] The solubility in other organic solvents is inferred from their frequent use as solvents for reactions and purification involving this compound.

Experimental Protocols

Determining the precise solubility of this compound in various organic solvents is a straightforward experimental process. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the solute by evaporating the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to achieve clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/L by dividing the mass of the residue by the volume of the supernatant taken.

Protocol 2: Spectroscopic Method for Solubility Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. This compound itself does not have a strong chromophore, but this method can be adapted if a suitable derivatization reaction is employed.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at a specific wavelength and construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in Protocol 1 (Steps 1-3).

-

Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same wavelength used for the calibration curve.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Relevant Workflows

This compound is a cornerstone in the synthesis of peptides and other complex molecules. The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.

Caption: A simplified workflow for the synthesis of this compound.

The synthesis of this compound typically involves the protection of the amino group of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

Caption: The role of this compound in a solid-phase peptide synthesis cycle.

In solid-phase peptide synthesis (SPPS), the Boc protecting group on this compound allows for its controlled addition to a growing peptide chain attached to a solid support. The Boc group is then removed to allow the next amino acid to be coupled. This cyclical process is fundamental to the synthesis of custom peptides.[5][6][7][8][]

References

- 1. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 2. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]

- 3. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

A Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction

N-Boc-2-piperidinecarboxylic acid, a protected form of the cyclic amino acid pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural characteristics, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom, make it a versatile intermediate for the synthesis of complex molecules. The Boc group provides a robust yet easily removable shield for the secondary amine, allowing for selective reactions at the carboxylic acid functionality. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound in its racemic and enantiomerically pure forms.

Commercial Availability

This compound is readily available from a wide range of chemical suppliers in its racemic form (N-Boc-DL-pipecolinic acid) and as its individual (R) and (S) enantiomers. The availability of these different forms provides researchers with the flexibility to choose the appropriate starting material for their specific synthetic needs, particularly in the development of chiral drugs where stereochemistry is critical.

Below is a summary of representative commercial suppliers for each form of this compound.

Table 1: Commercial Suppliers of this compound

| Compound Name | Supplier |

| N-Boc-DL-piperidinecarboxylic acid | Sigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals |

| (R)-N-Boc-2-piperidinecarboxylic acid | Sigma-Aldrich, Combi-Blocks, Ark Pharm |

| (S)-N-Boc-2-piperidinecarboxylic acid | Thermo Fisher Scientific, Oakwood Chemical, J&K Scientific |

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly between its racemic and enantiomeric forms, particularly its melting point and optical rotation. These properties are crucial for identification, quality control, and determining appropriate reaction and storage conditions.

Table 2: Physicochemical Data of this compound Variants

| Property | N-Boc-DL-piperidinecarboxylic acid | (R)-N-Boc-2-piperidinecarboxylic acid | (S)-N-Boc-2-piperidinecarboxylic acid |

| CAS Number | 98303-20-9 | 28697-17-8 | 26250-84-0 |

| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol | 229.27 g/mol | 229.27 g/mol |

| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[1] | White crystalline powder |

| Melting Point | 130-133 °C | 116-119 °C | 123-127 °C |

| Purity | ≥97% | ≥98% | ≥98% |

| Optical Rotation | Not Applicable | +63.5° ± 3° (c=1 in acetic acid) | -62° to -65° (c=1 in acetic acid) |

Synthesis Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of pipecolic acid with a Boc group. The following protocols provide detailed methodologies for the synthesis of the racemic and enantiomerically pure forms.

Experimental Protocol: Synthesis of N-Boc-DL-piperidinecarboxylic acid

This procedure outlines the straightforward Boc-protection of racemic 2-piperidinecarboxylic acid.

Materials:

-

DL-2-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated potassium bisulfate (KHSO₄) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask, add DL-2-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.

-

Stir the mixture at room temperature for 24 hours.

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc₂O.

-

Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-DL-piperidinecarboxylic acid as a white solid.

Experimental Protocol: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid

This protocol details the synthesis of the (R)-enantiomer from D-(+)-2-piperidinic acid.[1]

Materials:

-

D-(+)-2-Piperidinic acid (8.0 g, 0.062 mol)[1]

-

Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)[1]

-

Sodium bicarbonate (26.04 g, 0.310 mol)[1]

-

Methanol (400 mL)[1]

-

Water[1]

-

Diethyl ether[1]

-

Saturated potassium bisulfate solution[1]

-

Dichloromethane[1]

-

Anhydrous sodium sulfate[1]

-

Petroleum ether, ethyl acetate, acetic acid (for chromatography)[1]

Procedure:

-

In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[1]

-

Stir the mixture at room temperature for 24 hours.[1]

-

Remove the methanol by distillation under reduced pressure.[1]

-

Dissolve the residue in water and wash it three times with diethyl ether.[1]

-

Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[1]

-

Extract the aqueous phase three times with dichloromethane.[1]

-

Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to yield the white solid product.[1]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The piperidine scaffold is a common motif in many drugs, and the ability to introduce this ring system with defined stereochemistry is crucial for drug efficacy and safety.

Case Study: Synthesis of Ropivacaine

(S)-N-Boc-2-piperidinecarboxylic acid is a key starting material in the synthesis of the local anesthetic, Ropivacaine. The synthesis involves the amidation of the carboxylic acid group followed by the removal of the Boc protecting group and subsequent N-alkylation.

Caption: Simplified synthetic route to Ropivacaine.

Mechanism of Action of Ropivacaine

Ropivacaine functions as a local anesthetic by blocking nerve impulses. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, Ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] This results in a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerves.

Caption: Ropivacaine's signaling pathway in nerve impulse blockade.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of the key safety information.

Table 3: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a commercially accessible and highly valuable intermediate for chemical synthesis. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and drug development professionals leveraging this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its robustness under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group for primary and secondary amines. Its structure, with the bulky tert-butyl group, sterically hinders the nitrogen's nucleophilicity and basicity, effectively masking its reactivity.

Key Properties:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[1][2] This stability profile makes it "orthogonal" to other common amine protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (carboxybenzyl), which is removed by hydrogenolysis.[2][3] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.[3]

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This cleavage proceeds through a stable tert-butyl cation intermediate.[4]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection Mechanism

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the protonated amine intermediate, driving the reaction to completion.[5]

Mechanism of Boc protection of an amine.

Boc Deprotection Mechanism

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA. This protonation enhances the leaving group ability of the tert-butoxy group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, reagents, solvent, and temperature. The following tables summarize typical reaction conditions and yields for a variety of substrates.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [5]

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp. - 50 | 4 - 24 | 85 - 95 |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90 |

Table 2: Common Conditions for Boc Deprotection [5][6]

| Acid | Solvent | Temperature (°C) | Time (h) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 2 | Most common and effective method. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temp. | 1 - 4 | Often used to isolate the amine as the HCl salt. |

| Formic Acid | - | 50 - 60 | 2 - 8 | A milder alternative to TFA or HCl. |

| Water (reflux) | Water | 100 | < 0.2 | A "green" and catalyst-free method.[6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the protection of aniline and the subsequent deprotection of the Boc-protected product.

Experimental Protocol: Boc Protection of Aniline[7]

Materials:

-

Aniline (1 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol)

-

Amberlyst-15 (15% w/w)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add aniline (1 mmol).

-

Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.[7]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Extract the mixture with CH₂Cl₂ (10 mL), which allows for the separation of the catalyst by filtration.

-

Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.

-

The resulting residue can be subjected to column chromatography to yield the pure N-Boc-aniline.

Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Aniline[4][8]

Materials:

-

N-Boc-aniline (0.19 mmol)

-

Dichloromethane (DCM, 1 mL)

-

Trifluoroacetic acid (TFA, 1 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-aniline (0.19 mmol) in DCM (1 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (1 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aniline.

Logical Workflows and Orthogonal Strategies

The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The orthogonality of the Boc group to other common protecting groups like Fmoc and Cbz allows for the selective deprotection of different functional groups within the same molecule.

Decision workflow for choosing a deprotection method.

A common application of this orthogonality is in Solid-Phase Peptide Synthesis (SPPS). In Fmoc-based SPPS, the N-terminal α-amino group is protected with the base-labile Fmoc group, while acid-labile Boc groups are used to protect the side chains of certain amino acids (e.g., Lysine, Tryptophan). This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection. The Boc-protected side chains are then removed in a final acid cleavage step.

Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

A Deep Dive into the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1] This methodology allows for the efficient and reliable chemical synthesis of peptides by assembling amino acids in a stepwise fashion on an insoluble polymeric support.[1][2] The key advantage of SPPS lies in the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding the laborious purification of intermediates inherent in solution-phase synthesis.[2] This guide provides a comprehensive technical overview of the fundamental principles of SPPS, including the core chemistry, experimental protocols, and relevant biological signaling pathways for peptide drug development.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble resin, followed by the sequential addition of N-terminally protected amino acids to build the peptide chain.[3][4] The entire process is a cycle of deprotection of the N-terminal protecting group and coupling of the next amino acid.[5] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[5]

Key Components of SPPS:

-

Solid Support (Resin): Typically, these are insoluble polymeric beads, such as polystyrene cross-linked with divinylbenzene, that provide a stable anchor for the growing peptide chain.[2] The choice of resin is critical as it influences the swelling properties, loading capacity, and the conditions for the final cleavage of the peptide.[6]

-